Cas no 40161-55-5 (1-bromo-4-fluoro-2-(trifluoromethyl)benzene)

1-bromo-4-fluoro-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-fluorobenzotrifluoride
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- 4-Fluoro-2-(trifluoromethyl)bromobenzene
- 1-BROMO-2-(TRIFLUOROMETHYL)-4-FLUOROBENZENE
- C7H3BrF4
- 2-Bromo-α,α,α,5-tetrafluorotoluene
- BENZENE, 1-BROMO-4-FLUORO-2-(TRIFLUOROMETHYL)-
- 2-Bromo-alpha,alpha,alpha,5-tetrafluorotoluene
- 2-bromo-5-fluoro benzotrifluoride
- PubChem1643
- PubChem1637
- 2-bromo-5-fluorobenzo trifluoride
- 2-bromo-5-fluoro-benzotrifluoride
- BCP24572
- AC-6881
- SCHEMBL624437
- bromo-4-fluoro-2-(trifluoromethyl)benzene
- PB48079
- DTXSID20334516
- 40161-55-5
- EN300-188684
- CS-W012759
- MFCD00040937
- 2-Bromo-5-fluorobenzotrifluoride, 97%
- FT-0611484
- SY013796
- BP-10501
- PS-7547
- AM20060282
- B2800
- AKOS005254951
- A6714
- 1-bromo-4-fluoro-2-trifluoromethylbenzene
- P17589
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene #
- 2-Bromo-5-fluorobenzotrifluoride,98%
- DTXCID30285606
- 4-Fluoro-2-(trifluoromethyl)bromobenzene; 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- 1-bromo-4-fluoro-2-(trifluoromethyl)benzene
-
- MDL: MFCD00040937
- インチ: 1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
- InChIKey: AIDVAZGOACECLJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C(F)(F)F)F
- BRN: 2643544
計算された属性
- せいみつぶんしりょう: 241.93500
- どういたいしつりょう: 241.935
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.695 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 143°C(lit.)
- フラッシュポイント: 華氏温度:145.4°f
摂氏度:63°c - 屈折率: n20/D 1.465(lit.)
- PSA: 0.00000
- LogP: 3.60700
- ようかいせい: 未確定
1-bromo-4-fluoro-2-(trifluoromethyl)benzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H332,H315,H319,H335
-
警告文:
P280H,P305
P351
P338,P337
P313 - WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
1-bromo-4-fluoro-2-(trifluoromethyl)benzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-bromo-4-fluoro-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120154-500g |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 97% | 500g |
¥720.90 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96154-100G |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 97% | 100g |
¥ 125.00 | 2023-04-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2800-25G |
2-Bromo-5-fluorobenzotrifluoride |
40161-55-5 | >97.0%(GC) | 25g |
¥290.00 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96154-250G |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 97% | 250g |
¥ 303.00 | 2023-04-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120154-1g |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 97% | 1g |
¥29.90 | 2023-09-04 | |
Apollo Scientific | PC1421-500g |
2-Bromo-5-fluorobenzotrifluoride |
40161-55-5 | 97% | 500g |
£123.00 | 2025-02-19 | |
TRC | B685778-5g |
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 5g |
$ 98.00 | 2023-04-18 | ||
TRC | B685778-2.5g |
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene |
40161-55-5 | 2.5g |
$ 87.00 | 2023-04-18 | ||
Oakwood | 004213-1g |
2-Bromo-5-fluorobenzotrifluoride |
40161-55-5 | 97% | 1g |
$10.00 | 2024-07-19 | |
eNovation Chemicals LLC | D690668-500g |
2-Bromo-5-fluorobenzotrifluoride |
40161-55-5 | >97% | 500g |
$170 | 2024-07-20 |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene サプライヤー
1-bromo-4-fluoro-2-(trifluoromethyl)benzene 関連文献
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2. Back matter
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1-bromo-4-fluoro-2-(trifluoromethyl)benzeneに関する追加情報
1-Bromo-4-Fluoro-2-(Trifluoromethyl)Benzene: A Comprehensive Overview
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene, also known by its CAS number 40161-55-5, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique substitution pattern, featuring a bromine atom at position 1, a fluorine atom at position 4, and a trifluoromethyl group at position 2 on the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it an invaluable building block in modern synthetic chemistry.
The synthesis of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing such complex aromatic systems. These methods not only enhance the yield but also contribute to the sustainability of chemical manufacturing processes.
In terms of physical properties, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene exhibits a high melting point due to the strong electron-withdrawing effects of the trifluoromethyl and bromine substituents. Its boiling point is moderately high, making it suitable for various high-temperature applications. The compound is also highly soluble in organic solvents, which facilitates its use in solution-phase reactions.
The chemical reactivity of this compound is primarily governed by the electron-withdrawing groups present on the benzene ring. The trifluoromethyl group at position 2 significantly deactivates the ring towards electrophilic substitution, while the bromine and fluorine atoms further enhance this effect. This makes 1-bromo-4-fluoro-2-(trifluoromethyl)benzene an excellent substrate for nucleophilic aromatic substitution reactions under specific conditions. Recent studies have explored its utility in forming biaryl structures through Ullmann-type couplings, demonstrating its versatility in advanced synthetic strategies.
In terms of applications, this compound finds extensive use in pharmaceutical research as a key intermediate in drug discovery programs. Its unique substitution pattern allows for precise modulation of pharmacokinetic properties, making it an attractive candidate for developing bioactive molecules. Additionally, it serves as a valuable precursor in the synthesis of agrochemicals and advanced materials with tailored electronic properties.
Recent research has highlighted the potential of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in the development of next-generation electronic materials. Its ability to undergo controlled polymerization under mild conditions has opened new avenues for creating high-performance organic semiconductors. Furthermore, its role as a building block in supramolecular chemistry has led to innovative self-assembling systems with applications in nanotechnology.
In conclusion, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, CAS number 40161-55-5, stands as a testament to the ingenuity of modern synthetic chemistry. Its unique properties and wide-ranging applications continue to drive innovation across diverse scientific disciplines. As research progresses, this compound is poised to play an even more pivotal role in shaping the future of chemical science.
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